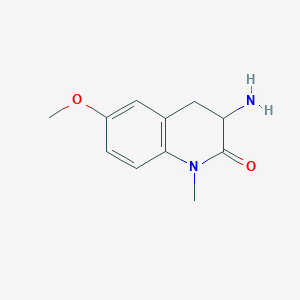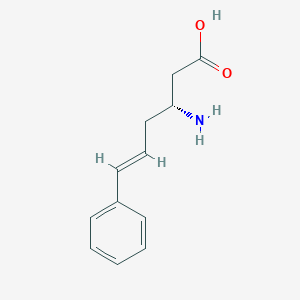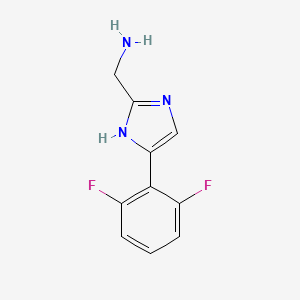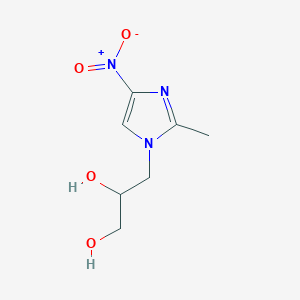
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol is a chemical compound with a molecular formula of C₇H₁₀N₄O₄ It is characterized by the presence of an imidazole ring substituted with a methyl and a nitro group, attached to a propanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol typically involves the nitration of 2-methylimidazole followed by a reaction with epichlorohydrin. The nitration process requires careful control of temperature and the use of concentrated nitric acid. The subsequent reaction with epichlorohydrin is carried out under basic conditions, often using sodium hydroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups on the propanediol backbone can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acid chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Reduction: 3-(2-methyl-4-amino-1H-imidazol-1-yl)-1,2-Propanediol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections and cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions of nitroimidazole derivatives with biological systems, including their mechanisms of action and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol involves its interaction with cellular components. The nitro group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular DNA and proteins. This property is particularly useful in targeting hypoxic tumor cells in cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-4-nitro-1H-imidazole
- 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
- 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
Uniqueness
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol is unique due to its propanediol backbone, which provides additional functional groups for further chemical modifications. This makes it more versatile in synthetic applications compared to its analogs, which may lack these functional groups.
Propriétés
Formule moléculaire |
C7H11N3O4 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
3-(2-methyl-4-nitroimidazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C7H11N3O4/c1-5-8-7(10(13)14)3-9(5)2-6(12)4-11/h3,6,11-12H,2,4H2,1H3 |
Clé InChI |
DKCGGPOLDHYRCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN1CC(CO)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





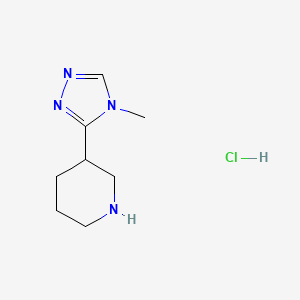
![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one](/img/structure/B11896711.png)
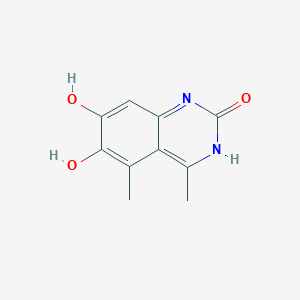
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)

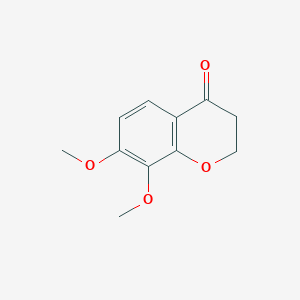
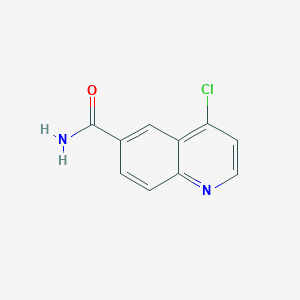
![Thiazolo[5,4-f]isoquinolin-2(3H)-one](/img/structure/B11896750.png)
